1-Bromo-2-(1-bromobutan-2-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-(1-bromobutan-2-yl)benzene is an organic compound with the molecular formula C10H12Br2. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom and a 1-bromobutan-2-yl group. This compound is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-2-(1-bromobutan-2-yl)benzene can be synthesized through a multi-step process involving the bromination of benzene derivatives. One common method involves the electrophilic aromatic substitution reaction, where benzene is first brominated to form bromobenzene. This intermediate is then reacted with 1-bromobutane under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions using bromine or other brominating agents. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-2-(1-bromobutan-2-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding alcohols or carboxylic acids and reduction to form alkanes or alkenes.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Substitution: Products include substituted benzene derivatives.
Oxidation: Products include alcohols, aldehydes, or carboxylic acids.
Reduction: Products include alkanes or alkenes.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-(1-bromobutan-2-yl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of biological pathways and interactions.
Medicine: It is explored for potential therapeutic applications and drug development.
Industry: The compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-Bromo-2-(1-bromobutan-2-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine atoms in the compound act as electrophiles, facilitating reactions with nucleophiles. The compound can also undergo elimination and substitution reactions, leading to the formation of various products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bromobenzene: A simpler derivative with a single bromine atom on the benzene ring.
1-Bromo-2-methylbenzene: A derivative with a methyl group and a bromine atom on the benzene ring.
1-Bromo-2-(bromomethyl)benzene: A derivative with a bromomethyl group and a bromine atom on the benzene ring.
Uniqueness
1-Bromo-2-(1-bromobutan-2-yl)benzene is unique due to the presence of both a bromine atom and a 1-bromobutan-2-yl group on the benzene ring. This structural feature allows it to participate in a wider range of chemical reactions compared to simpler bromobenzene derivatives .
Eigenschaften
Molekularformel |
C10H12Br2 |
---|---|
Molekulargewicht |
292.01 g/mol |
IUPAC-Name |
1-bromo-2-(1-bromobutan-2-yl)benzene |
InChI |
InChI=1S/C10H12Br2/c1-2-8(7-11)9-5-3-4-6-10(9)12/h3-6,8H,2,7H2,1H3 |
InChI-Schlüssel |
HUHMRSDZEHETLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CBr)C1=CC=CC=C1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.